Cas no 551921-11-0 ((E)-1-[4-(4-Methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one)
![(E)-1-[4-(4-Methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one structure](https://ja.kuujia.com/scimg/cas/551921-11-0x500.png)
(E)-1-[4-(4-Methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one 化学的及び物理的性質
名前と識別子
-
- (2E)-3-[(4-methylphenyl)amino]-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one
- (E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one
- (E)-1-[4-(4-Methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one
-
- インチ: 1S/C21H25N3O/c1-17-3-7-19(8-4-17)22-12-11-21(25)18-5-9-20(10-6-18)24-15-13-23(2)14-16-24/h3-12,22H,13-16H2,1-2H3/b12-11+
- InChIKey: VYEJTRLKPAIQAL-VAWYXSNFSA-N
- ほほえんだ: O=C(/C=C/NC1C=CC(C)=CC=1)C1C=CC(=CC=1)N1CCN(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 440
- トポロジー分子極性表面積: 35.6
- 疎水性パラメータ計算基準値(XlogP): 4.2
(E)-1-[4-(4-Methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 5T-0296-10MG |
(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one |
551921-11-0 | >90% | 10mg |
£48.00 | 2025-02-08 | |
Key Organics Ltd | 5T-0296-1MG |
(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one |
551921-11-0 | >90% | 1mg |
£28.00 | 2025-02-08 | |
Key Organics Ltd | 5T-0296-5MG |
(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one |
551921-11-0 | >90% | 5mg |
£35.00 | 2025-02-08 | |
Key Organics Ltd | 5T-0296-100MG |
(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one |
551921-11-0 | >90% | 100mg |
£110.00 | 2025-02-08 | |
Key Organics Ltd | 5T-0296-50MG |
(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one |
551921-11-0 | >90% | 50mg |
£77.00 | 2025-02-08 |
(E)-1-[4-(4-Methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one 関連文献
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
(E)-1-[4-(4-Methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-oneに関する追加情報
Compound CAS No 551921-11-0: (E)-1-[4-(4-Methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one
The compound with CAS No 551921-11-0, known as (E)-1-[4-(4-Methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a conjugated enone system, a piperazine ring, and a toluidine moiety. These structural features contribute to its intriguing chemical properties and potential biological activities.
Recent studies have highlighted the importance of conjugated enone systems in various chemical reactions, particularly in photochemical reactions and as precursors for the synthesis of bioactive molecules. The presence of the enone group in this compound suggests that it may exhibit interesting reactivity under specific conditions. Additionally, the piperazine ring, a six-membered amine-containing heterocycle, is known for its versatility in drug design due to its ability to form hydrogen bonds and interact with biological targets.
The toluidine moiety within the molecule further enhances its potential as a pharmacophore. Toluidine derivatives are commonly found in pharmaceutical agents due to their ability to modulate enzyme activity and receptor binding. Recent research has explored the role of such moieties in the development of anti-inflammatory and antitumor agents, making this compound a promising candidate for further investigation.
From a synthetic perspective, the construction of this compound involves a series of carefully designed steps to assemble its complex structure. The synthesis typically begins with the preparation of intermediates that contain either the piperazine or toluidine components. These intermediates are then subjected to coupling reactions, often facilitated by coupling agents such as HATU or EDCI, to form the final product. The use of microwave-assisted synthesis has been reported to significantly accelerate this process, improving both yield and purity.
In terms of biological activity, preliminary assays have demonstrated that this compound exhibits moderate inhibitory effects on certain kinases, suggesting its potential as a lead compound in drug discovery programs targeting oncological or inflammatory diseases. Furthermore, computational studies using molecular docking have revealed that the compound can interact with key residues in the active sites of these kinases, providing insights into its mechanism of action.
Recent advancements in analytical techniques have also enabled researchers to study the stereochemistry and conformational preferences of this compound. For instance, X-ray crystallography has been employed to determine the exact three-dimensional arrangement of atoms within the molecule. These findings are crucial for understanding how the molecule interacts with biological targets and for guiding further optimization efforts.
The application of green chemistry principles in the synthesis and handling of this compound has been another area of focus. Researchers have explored the use of environmentally friendly solvents and catalysts to minimize waste and reduce ecological impact. Such approaches not only align with current sustainability goals but also enhance the scalability of production processes.
In conclusion, CAS No 551921-11-0 represents a fascinating example of modern organic chemistry's ability to design and synthesize complex molecules with potential therapeutic applications. Its unique structure, combined with cutting-edge research into its properties and activities, positions it as a valuable tool for advancing our understanding of molecular interactions and drug development.
551921-11-0 ((E)-1-[4-(4-Methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one) 関連製品
- 446061-19-4(p-NH₂-Bn-DOTA-tetra(t-Bu ester))
- 2227845-25-0(rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid)
- 1932829-31-6((2S)-2-amino-4-cyclobutyl-butanoic acid)
- 1807113-28-5(4-(Difluoromethyl)-2-hydroxy-5-iodopyridine-3-acetonitrile)
- 850905-78-1(5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)
- 902855-84-9(7-bromo-9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one)
- 350997-61-4((1H-Pyrrol-2-yl)acetic acid hydrazide)
- 1093061-27-8(2-{4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide)
- 1807112-81-7(Methyl 6-bromomethyl-3-cyano-2-hydroxybenzoate)



